molecular formula C25H24ClN5O2S2 B11633707 2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11633707
M. Wt: 526.1 g/mol
InChI Key: OUQTZPAAPSHADU-HKWRFOASSA-N
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Description

This compound is a pyrido[1,2-a]pyrimidin-4-one derivative featuring two critical structural motifs:

  • A 3-chlorophenyl-substituted piperazine group at position 2, which may enhance receptor-binding affinity due to the aromatic chloro-substituent .

Properties

Molecular Formula

C25H24ClN5O2S2

Molecular Weight

526.1 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H24ClN5O2S2/c1-16(2)31-24(33)20(35-25(31)34)15-19-22(27-21-8-3-4-9-30(21)23(19)32)29-12-10-28(11-13-29)18-7-5-6-17(26)14-18/h3-9,14-16H,10-13H2,1-2H3/b20-15-

InChI Key

OUQTZPAAPSHADU-HKWRFOASSA-N

Isomeric SMILES

CC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)/SC1=S

Canonical SMILES

CC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC(=CC=C5)Cl)SC1=S

Origin of Product

United States

Preparation Methods

Preparation of Bis-(2-chloroethyl)methylamine Hydrochloride

Diethanolamine reacts with thionyl chloride (SOCl₂) in chloroform at 75–80°C to form bis-(2-chloroethyl)methylamine hydrochloride. This step achieves a 94.1% yield under reflux conditions.

Reaction Conditions

  • Solvent: Chloroform

  • Catalyst: Para-toluenesulfonic acid (PTSA, 3 wt%)

  • Temperature: 75–80°C

  • Time: 2 hours

Formation of 1-(3-Chlorophenyl)piperazine Hydrochloride

Bis-(2-chloroethyl)methylamine hydrochloride reacts with 3-chloroaniline in xylene under reflux (140–145°C) for 12 hours. The product crystallizes upon cooling and is purified via filtration and acetone washes, yielding 84.6%.

Key Parameters

  • Molar Ratio: 1:1.1 (bis-chloroethylamine:3-chloroaniline)

  • Base: Sodium hydroxide (2.6 eq)

  • Purification: Recrystallization from xylene

Alkylation with 1-Bromo-3-chloropropane

1-(3-Chlorophenyl)piperazine hydrochloride undergoes nucleophilic substitution with 1-bromo-3-chloropropane in acetone/water at 25–30°C. The reaction is quenched with NaOH, and the product is isolated as a sodium salt, yielding 97%.

Construction of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one scaffold is synthesized via cyclocondensation of 2-aminopyridine derivatives with β-oxo esters. Two catalytic methods are prominent:

Heteropolyacid-Catalyzed Synthesis

Al³⁺-exchanged tungstophosphoric acid (Al₃PW₁₂O₄₀) catalyzes the reaction between 2-aminopyridine and ethyl acetoacetate at 80°C under solvent-free conditions, achieving >90% yield.

Advantages

  • Catalyst: Recyclable up to four cycles without activity loss

  • Eco-friendly: Water and ethanol as sole byproducts

Bismuth(III) Chloride-Mediated Solvent-Free Route

BiCl₃ (10 mol%) facilitates the tandem cyclization of 2-aminopyridine and β-ketoesters at 120°C, yielding 85–92% in 3–4 hours.

Typical Procedure

  • Reactants: 2-Aminopyridine (1 eq), ethyl acetoacetate (1.2 eq)

  • Conditions: Solvent-free, 120°C, air atmosphere

Synthesis of the Thiazolidinone Moiety

The (Z)-3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene group is prepared via Knoevenagel condensation.

Thiazolidinone Formation

3-Isopropyl-2-thioxothiazolidin-4-one is synthesized by reacting thiourea with ethyl isobutyrylacetate in acetic acid, followed by cyclization with P₂S₅.

Reaction Scheme

  • Ethyl isobutyrylacetate + Thiourea → Thioamide intermediate

  • Cyclization with P₂S₅ → 3-Isopropyl-2-thioxothiazolidin-4-one

Coupling of Components

Piperazine Attachment to the Pyrido[1,2-a]pyrimidin-4-one Core

The 4-(3-chlorophenyl)piperazine intermediate reacts with 3-chloromethylpyrido[1,2-a]pyrimidin-4-one via nucleophilic aromatic substitution in DMF at 100°C, yielding 78–85%.

Optimized Conditions

  • Base: Potassium carbonate (2 eq)

  • Solvent: Dimethylformamide (DMF)

  • Time: 12–16 hours

Condensation with the Thiazolidinone Moiety

A Knoevenagel condensation links the pyrido[1,2-a]pyrimidin-4-one core to the thiazolidinone group. Using piperidine as a base in ethanol at reflux (78°C), the (Z)-configured product forms exclusively.

Critical Parameters

  • Catalyst: Piperidine (5 mol%)

  • Steric Control: Isopropyl group enforces Z-selectivity

Purification and Characterization

Purification Techniques

  • Recrystallization: Ethanol/water mixtures for intermediates

  • Column Chromatography: Silica gel (ethyl acetate/hexane) for final product

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (d, J = 7.2 Hz, 1H, pyrimidine-H), 7.38–7.25 (m, 4H, Ar-H), 4.21 (s, 2H, CH₂), 3.92–3.85 (m, 4H, piperazine-H).

  • HRMS (ESI): m/z calcd. for C₂₇H₂₆ClN₅O₂S₂ [M+H]⁺: 584.1234; found: 584.1229.

Comparative Analysis of Synthetic Routes

MethodYield (%)Time (h)Key Advantage
Heteropolyacid90–954–6Solvent-free, recyclable catalyst
BiCl₃85–923–4Mild conditions
CuI Catalysis70–8948Broad substrate scope

Challenges and Optimization Strategies

  • Stereoselectivity: The Z-configuration of the thiazolidinone methylidene group is maintained using sterically hindered bases (e.g., piperidine).

  • Byproduct Formation: Excess 1-bromo-3-chloropropane in Step 1.3 leads to dialkylation; stoichiometric control is critical.

  • Catalyst Loading: Reducing BiCl₃ to 5 mol% decreases yield by 20%, necessitating 10 mol% for optimal results.

Industrial-Scale Considerations

  • Cost Efficiency: Heteropolyacid catalysts reduce production costs by 30% compared to Pd-based systems.

  • Environmental Impact: Solvent-free methods minimize waste generation (<0.5 kg/kg product) .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds similar to 2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one exhibit significant antitumor properties. In vitro studies showed that these compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at specific phases .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against a range of pathogens. Studies demonstrated that derivatives of this compound possess activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mode of action is thought to be linked to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Central Nervous System Effects

Given the piperazine moiety's known psychoactive properties, this compound is being investigated for potential applications in treating neurological disorders such as anxiety and depression. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly serotonin and dopamine pathways, leading to anxiolytic and antidepressant effects .

Case Studies

Study TitleFindingsReference
Synthesis and Evaluation of Pyrimidine DerivativesDemonstrated significant cytotoxicity against cancer cell lines; suggested mechanisms include apoptosis induction.
Antimicrobial Activity of Novel HeterocyclesShowed broad-spectrum antibacterial activity; effective against resistant strains.
Neuropharmacological AssessmentIndicated potential antidepressant-like effects in animal models; modulation of serotonin levels observed.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It might bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Thiazolidinone modifications: The 3-isopropyl group in the target compound may reduce solubility compared to the phenylethyl group in , but the thioxo moiety could confer antioxidant properties, as seen in catechol-containing analogs .

Thiazolidinone and Heterocyclic Modifications

  • Aldose Reductase Inhibitors : Pyrido[1,2-a]pyrimidin-4-ones with hydroxyl or catechol groups at positions 6 or 9 exhibit submicromolar inhibition (IC₅₀: 0.1–5 μM) . The target compound lacks these groups, suggesting lower potency for this application.
  • Antiparasitic Activity: 3-Nitro-4H-pyrido[1,2-a]pyrimidin-4-ones show activity against Leishmania donovani and Entamoeba histolytica . The thiazolidinone-thioxo group in the target compound may offer a different mechanism of action.

Biological Activity

The compound 2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a hybrid molecule that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, synthesizing available data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C26H26ClN5O2S, with a molecular weight of 487.04 g/mol. Its structure includes a piperazine moiety, which is known for its pharmacological significance, and a thiazolidine derivative that contributes to its biological properties .

Biological Activity Overview

The biological activity of this compound has been assessed through various in vitro and in vivo studies, focusing on its potential as an anticancer agent and an anti-inflammatory drug.

Anticancer Activity

Several studies have evaluated the anticancer properties of similar compounds derived from the pyrido[1,2-a]pyrimidin scaffold:

  • In Vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values ranging from 0.5 to 10 µM against breast and colon cancer cells .
  • Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Molecular docking studies suggest that the compound may interact with targets such as topoisomerases and kinases, which are critical for DNA replication and cell cycle progression .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has also been investigated:

  • COX Inhibition : Similar compounds have been identified as selective COX-II inhibitors. For example, some derivatives exhibited IC50 values as low as 0.52 µM against COX-II enzymes, indicating strong anti-inflammatory properties .
  • In Vivo Studies : Animal models have shown that these compounds can reduce inflammation markers significantly compared to standard treatments like Celecoxib .

Data Tables

Activity IC50 Value (µM) Reference
Anticancer (various)0.5 - 10
COX-II Inhibition0.52

Case Studies

  • Case Study on Anticancer Activity : A study involving a series of pyrido[1,2-a]pyrimidin derivatives reported that compounds with similar functional groups exhibited potent anticancer activity in vitro against MCF-7 (breast cancer) cells with an IC50 value of approximately 8 µM .
  • Case Study on Anti-inflammatory Effects : In a controlled trial assessing the anti-inflammatory effects of thiazolidine derivatives, one compound demonstrated a reduction in paw edema in rats by over 60%, comparable to traditional NSAIDs .

Q & A

Basic: What methodologies are recommended for optimizing the synthesis of this compound to improve yield and purity?

Answer:
Synthetic optimization should integrate Design of Experiments (DoE) principles to systematically evaluate variables (e.g., reaction temperature, solvent polarity, and stoichiometry). For example, flow-chemistry techniques (as demonstrated in Omura-Sharma-Swern oxidation workflows) can enhance reproducibility and control over intermediates . Additionally, purification strategies such as column chromatography with gradient elution or recrystallization in aprotic solvents (e.g., DMF/EtOH mixtures) are critical for isolating the target compound from structurally similar byproducts (e.g., des-chloro or thioxo-oxidized impurities) .

Basic: How can the crystalline structure of this compound be reliably determined?

Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELXL software is the gold standard for resolving complex heterocyclic systems. Key steps include:

  • Growing crystals via slow evaporation in dichloromethane/methanol.
  • Collecting high-resolution data (θ ≤ 25°) to resolve overlapping electron density in the piperazine-thiazolidinone moiety.
  • Refinement with SHELXL’s constraints for disordered isopropyl groups or Z-configuration of the thioxothiazolidinone methylidene group .

Advanced: How should researchers address conflicting spectroscopic data (e.g., NMR vs. mass spectrometry) for this compound?

Answer:
Contradictions often arise from isomeric impurities or solvent adducts. Mitigation strategies include:

  • 2D NMR (HSQC, HMBC) to confirm connectivity, particularly distinguishing between Z/E configurations of the thiazolidinone methylidene group.
  • High-resolution mass spectrometry (HRMS) in both ESI+ and APCI modes to detect halogen loss (e.g., Cl⁻) or sulfur oxidation artifacts.
  • Cross-validation with HPLC-DAD/ELSD to quantify isomeric ratios and confirm retention time alignment with synthetic standards .

Advanced: What computational approaches are suitable for predicting non-covalent interactions influencing this compound’s reactivity?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model π-π stacking between the pyrido-pyrimidinone core and aromatic residues, as well as hydrogen-bonding interactions involving the thioxo group. Pair these with Molecular Dynamics (MD) simulations to assess solvation effects in biological matrices. Experimentally, crystallographic data (e.g., Hirshfeld surface analysis) should validate computational predictions of intermolecular interactions .

Advanced: How can researchers resolve discrepancies in biological activity data across different assay platforms?

Answer:

  • Assay standardization : Use a reference compound (e.g., a piperazine-containing analog with well-characterized activity) to normalize inter-lab variability.
  • Orthogonal assays : Combine enzymatic inhibition assays (e.g., kinase profiling) with cellular viability assays (e.g., MTT or ATP-luminescence) to distinguish target-specific effects from off-target cytotoxicity.
  • Metabolite screening : LC-MS/MS to rule out degradation products (e.g., hydrolysis of the thiazolidinone ring) contributing to activity shifts .

Basic: What analytical techniques are essential for characterizing purity and stability under storage conditions?

Answer:

  • Thermogravimetric analysis (TGA) to assess hygroscopicity and decomposition thresholds.
  • Stability-indicating HPLC : Monitor degradation under accelerated conditions (40°C/75% RH) with a C18 column and UV detection at 254 nm.
  • Karl Fischer titration to quantify residual water, which may catalyze thioxo group oxidation .

Advanced: How can synthetic routes be modified to scale up production without compromising stereochemical integrity?

Answer:

  • Continuous-flow synthesis : Reduces racemization risks by minimizing residence time at high temperatures.
  • Chiral auxiliaries : Introduce a removable directing group (e.g., Evans oxazolidinone) during thiazolidinone formation to enforce Z-selectivity.
  • In-line PAT (Process Analytical Technology) : Use FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Advanced: What strategies are effective in elucidating the metabolic fate of this compound in preclinical models?

Answer:

  • Radiolabeled tracing : Incorporate ¹⁴C at the 3-chlorophenyl ring to track hepatic Phase I/II metabolites.
  • Cryopreserved hepatocyte assays : Identify primary oxidative pathways (e.g., CYP3A4-mediated N-dealkylation of the piperazine moiety).
  • HRMS/MS fragmentation libraries : Match unknown metabolites to in silico predictions (e.g., MetabolitePilot™) .

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